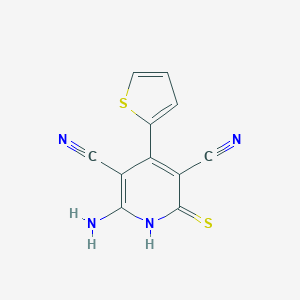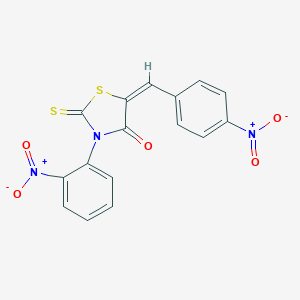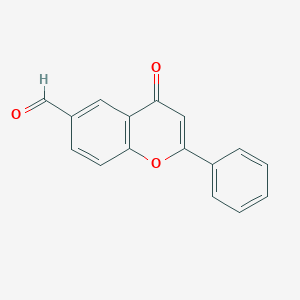
2-Amino-6-sulfanyl-4-thiophen-2-ylpyridine-3,5-dicarbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Amino-6-sulfanyl-4-thiophen-2-ylpyridine-3,5-dicarbonitrile, also known as TAK-659, is a small molecule inhibitor that targets protein kinase BTK (Bruton's tyrosine kinase). BTK is a key enzyme in the B-cell receptor signaling pathway, which is critical for the survival and proliferation of B-cells. Inhibition of BTK has shown promising results in the treatment of B-cell malignancies, autoimmune diseases, and inflammatory disorders.
Wirkmechanismus
2-Amino-6-sulfanyl-4-thiophen-2-ylpyridine-3,5-dicarbonitrile inhibits BTK by binding to the ATP-binding pocket of the enzyme, thereby preventing its activation and downstream signaling. This leads to the inhibition of B-cell proliferation, survival, and migration, as well as the suppression of inflammatory cytokine production.
Biochemical and Physiological Effects
2-Amino-6-sulfanyl-4-thiophen-2-ylpyridine-3,5-dicarbonitrile has been shown to effectively reduce tumor growth and improve survival in animal models of B-cell malignancies. In addition, 2-Amino-6-sulfanyl-4-thiophen-2-ylpyridine-3,5-dicarbonitrile has demonstrated anti-inflammatory effects in preclinical models of autoimmune and inflammatory diseases. 2-Amino-6-sulfanyl-4-thiophen-2-ylpyridine-3,5-dicarbonitrile has also been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life.
Vorteile Und Einschränkungen Für Laborexperimente
2-Amino-6-sulfanyl-4-thiophen-2-ylpyridine-3,5-dicarbonitrile has several advantages for laboratory experiments, including its high potency, selectivity, and solubility. However, 2-Amino-6-sulfanyl-4-thiophen-2-ylpyridine-3,5-dicarbonitrile also has some limitations, such as its potential for off-target effects and the need for further optimization to improve its pharmacological properties.
Zukünftige Richtungen
There are several future directions for the research and development of 2-Amino-6-sulfanyl-4-thiophen-2-ylpyridine-3,5-dicarbonitrile. One potential direction is the combination of 2-Amino-6-sulfanyl-4-thiophen-2-ylpyridine-3,5-dicarbonitrile with other targeted therapies or immunotherapies to improve its efficacy and reduce the risk of resistance. Another direction is the investigation of 2-Amino-6-sulfanyl-4-thiophen-2-ylpyridine-3,5-dicarbonitrile in other B-cell malignancies and autoimmune diseases. Additionally, further optimization of 2-Amino-6-sulfanyl-4-thiophen-2-ylpyridine-3,5-dicarbonitrile's pharmacological properties and the development of novel BTK inhibitors with improved selectivity and potency are also areas of active research.
Synthesemethoden
The synthesis of 2-Amino-6-sulfanyl-4-thiophen-2-ylpyridine-3,5-dicarbonitrile involves a multistep process that includes the condensation of 2-aminopyridine-3,5-dicarbonitrile with thiophen-2-carbaldehyde followed by the addition of a sulfur source and subsequent purification steps. The final product is obtained in high purity and yield, making it suitable for further research and development.
Wissenschaftliche Forschungsanwendungen
2-Amino-6-sulfanyl-4-thiophen-2-ylpyridine-3,5-dicarbonitrile has been extensively studied in preclinical models and has shown potent activity against B-cell malignancies, including chronic lymphocytic leukemia, mantle cell lymphoma, and diffuse large B-cell lymphoma. In addition, 2-Amino-6-sulfanyl-4-thiophen-2-ylpyridine-3,5-dicarbonitrile has demonstrated efficacy in the treatment of autoimmune diseases, such as rheumatoid arthritis and systemic lupus erythematosus, and inflammatory disorders, such as asthma and chronic obstructive pulmonary disease.
Eigenschaften
Produktname |
2-Amino-6-sulfanyl-4-thiophen-2-ylpyridine-3,5-dicarbonitrile |
|---|---|
Molekularformel |
C11H6N4S2 |
Molekulargewicht |
258.3 g/mol |
IUPAC-Name |
2-amino-6-sulfanylidene-4-thiophen-2-yl-1H-pyridine-3,5-dicarbonitrile |
InChI |
InChI=1S/C11H6N4S2/c12-4-6-9(8-2-1-3-17-8)7(5-13)11(16)15-10(6)14/h1-3H,(H3,14,15,16) |
InChI-Schlüssel |
KXIXCJNKOMOAAN-UHFFFAOYSA-N |
SMILES |
C1=CSC(=C1)C2=C(C(=S)NC(=C2C#N)N)C#N |
Kanonische SMILES |
C1=CSC(=C1)C2=C(C(=S)NC(=C2C#N)N)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![4-Benzyl-10-(benzylamino)-4-azatricyclo[5.2.1.0~2,6~]decane-3,5-dione](/img/structure/B304487.png)
![[4-(2-Phenylethyl)-4-azatricyclo[5.2.1.02,6]decan-10-yl] benzoate](/img/structure/B304488.png)

![Tricyclo[6.3.3.0~2,7~]tetradeca-2,4,6-triene-10,13-dione dioxime](/img/structure/B304493.png)
![3-Allyl-2-[(4-hydroxyphenyl)imino]-1,3-thiazolidin-4-one](/img/structure/B304496.png)
![4-chloro-5-[(4-methylphenyl)sulfanyl]-2-phenyl-3(2H)-pyridazinone](/img/structure/B304497.png)





![[4-oxo-5-(2-propynyloxy)-4H-pyran-2-yl]methyl benzoate](/img/structure/B304509.png)